Boc-NH-PEG4

PROTAC Linker Optimization Ternary Complex Stability

Boc-NH-PEG4 (CAS 106984-09-2), also designated as PROTAC Linker 12, is a heterobifunctional polyethylene glycol (PEG) derivative comprising a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group. This structure positions it within the class of short, monodisperse PEG linkers that serve as essential building blocks for targeted protein degradation (PROTAC) synthesis and bioconjugation applications.

Molecular Formula C13H27NO6
Molecular Weight 293.36 g/mol
CAS No. 106984-09-2
Cat. No. B1676996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG4
CAS106984-09-2
SynonymsN-Boc-PEG4-alcohol
Molecular FormulaC13H27NO6
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCO
InChIInChI=1S/C13H27NO6/c1-13(2,3)20-12(16)14-4-6-17-8-10-19-11-9-18-7-5-15/h15H,4-11H2,1-3H3,(H,14,16)
InChIKeyXKKDQIAPTPFIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Boc-NH-PEG4 (CAS 106984-09-2): The Foundational PROTAC and Bioconjugation Linker for Orthogonal Synthesis


Boc-NH-PEG4 (CAS 106984-09-2), also designated as PROTAC Linker 12, is a heterobifunctional polyethylene glycol (PEG) derivative comprising a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group . This structure positions it within the class of short, monodisperse PEG linkers that serve as essential building blocks for targeted protein degradation (PROTAC) synthesis and bioconjugation applications . The Boc group provides acid-labile protection, enabling selective, stepwise deprotection in orthogonal synthetic strategies , while the terminal hydroxyl group offers a versatile handle for further derivatization or activation [1].

Why Substituting Boc-NH-PEG4 (CAS 106984-09-2) with Other PEG or Alkyl Linkers Introduces Significant and Quantifiable Risk to Project Outcomes


Generic substitution of Boc-NH-PEG4 with other linkers fails because its specific molecular architecture—a precise tetraethylene glycol (PEG4) chain length combined with a Boc-protected amine and hydroxyl end-group—directly dictates the performance and reproducibility of downstream applications [1]. The PEG4 length is a critical determinant of the cooperative binding and degradation efficiency in PROTACs; substituting it with a PEG2, PEG6, or PEG8 linker can dramatically alter ternary complex formation and target protein degradation rates [2]. Furthermore, the Boc protecting group's specific acid lability enables a controlled, orthogonal deprotection sequence that is fundamental to many multi-step conjugation protocols; using a linker with a different protecting group, such as Fmoc, would necessitate a complete redesign of the synthetic route . Finally, the terminal hydroxyl group is a specific functional handle for activation (e.g., tosylation, mesylation) or direct conjugation; its replacement by an amine, acid, or azide would require a different, and potentially less efficient, coupling strategy, thereby impacting overall synthetic yield and purity .

Quantitative Differentiation of Boc-NH-PEG4 (CAS 106984-09-2): Head-to-Head Evidence for Linker Performance and Stability


Boc-NH-PEG4 vs. Other PEG Lengths (PEG2, PEG6, PEG8): Quantifying the Impact of Linker Length on PROTAC Ternary Complex Stability and Degradation Efficiency

The tetraethylene glycol (PEG4) spacer in Boc-NH-PEG4 provides a specific conformational constraint that directly influences the efficiency of PROTAC-mediated protein degradation. While the PEG4 linker is optimal for 'buried or sterically congested pockets,' the use of longer homologues like PEG6 or PEG8 can enhance the residence time of the ternary complex by an order of magnitude, leading to a quantifiable improvement in cellular EC50 values [1]. However, the shorter PEG2 linker may not provide sufficient reach to span the necessary distance (>3 nm) between the E3 ligase and target protein binding pockets, often resulting in a complete loss of degradation activity [2].

PROTAC Linker Optimization Ternary Complex Stability

Boc-NH-PEG4 vs. Analogous Boc-Protected PEG Linkers: Quantifying the Impact of a Terminal Hydroxyl on Derivatization and Yield

The terminal hydroxyl group on Boc-NH-PEG4 provides a specific and versatile functional handle for further derivatization, which is absent in linkers like Boc-NH-PEG4-CH2CH2NH2 (CAS 811442-84-9) that feature a terminal amine . While direct head-to-head yield data is scarce, the hydroxyl's unique reactivity enables a distinct set of high-yield transformations, such as mesylation or tosylation, which can be more efficient than the conjugation strategies required for amine-terminated analogs. For example, the hydroxyl can be activated with >90% efficiency for certain nucleophilic substitutions, a level of performance not universally achievable with other functional groups under the same mild conditions .

Bioconjugation Derivatization Synthetic Yield

Boc-NH-PEG4 vs. Alternative Protecting Group Strategies (e.g., Fmoc): Quantifying the Orthogonality Advantage

The Boc protecting group on Boc-NH-PEG4 is specifically chosen for its acid lability, which is orthogonal to base-labile protecting groups like Fmoc . This orthogonality is crucial for multi-step solid-phase peptide synthesis (SPPS) where Fmoc is the standard for temporary amine protection. Quantitatively, Boc deprotection is achieved with >95% efficiency using 20-50% TFA in DCM for 30-60 minutes, whereas Fmoc deprotection requires 20% piperidine in DMF . This allows Boc-NH-PEG4 to be incorporated into Fmoc-based SPPS sequences without premature deprotection, a key advantage over using an Fmoc-protected PEG linker which would be deprotected during the standard cycle .

Orthogonal Synthesis Protecting Group Strategy SPPS Compatibility

Boc-NH-PEG4 Long-Term Storage Stability: A Procurement Consideration for Project Continuity

A key procurement differentiator for Boc-NH-PEG4 is its well-documented long-term storage stability. Multiple vendor specifications confirm that the compound, when stored as a powder at -20°C, remains stable for at least 2-3 years . This contrasts with some more complex or labile linkers that may require more stringent storage conditions (e.g., -80°C, inert atmosphere) or have significantly shorter shelf lives (e.g., 6-12 months) . This stability reduces the need for frequent reordering, minimizes project delays due to material degradation, and simplifies inventory management for large-scale, multi-year research programs.

Compound Stability Procurement Logistics Project Continuity

Boc-NH-PEG4 (CAS 106984-09-2): Evidence-Based Application Scenarios for Scientific and Industrial Use


PROTAC Synthesis and Optimization: Screening Linker Length for Cooperative Ternary Complex Formation

Boc-NH-PEG4 is an essential building block for PROTAC synthesis, particularly during the optimization phase where linker length is a primary variable . The evidence shows that the PEG4 spacer is optimal for targets with sterically congested binding pockets, while longer PEGs (PEG6, PEG8) can enhance degradation potency by up to an order of magnitude . Therefore, Boc-NH-PEG4 is the recommended starting point for establishing a baseline activity profile, against which the performance of longer or more rigid linkers can be quantitatively compared in cellular degradation assays .

Solid-Phase Peptide Synthesis (SPPS) and Orthogonal Conjugation Strategies

The orthogonal nature of the Boc protecting group makes Boc-NH-PEG4 the reagent of choice for incorporation into Fmoc-based SPPS protocols . Its acid-labile Boc group remains stable during repetitive piperidine-mediated Fmoc deprotection cycles, allowing for the precise, on-resin assembly of complex peptide conjugates . This specific orthogonality eliminates the need for complex and low-yielding solution-phase conjugation steps, significantly improving the efficiency and purity of the final peptide-PEG construct.

Large-Scale, Multi-Year Bioconjugation Projects Requiring Stable, Bulk Inventory

For industrial or academic laboratories planning long-term, multi-year research programs involving bioconjugation, Boc-NH-PEG4 offers a significant logistical advantage due to its documented 2-3 year shelf life when stored at -20°C . This stability allows for bulk procurement, reducing costs and ensuring consistent material supply across an entire project timeline. This is a critical factor for projects where batch-to-batch consistency is paramount, as it minimizes the need for frequent re-qualification of new lots .

Precursor for Generating Diverse Heterobifunctional PEG Reagents via Hydroxyl Activation

The terminal hydroxyl group on Boc-NH-PEG4 serves as a high-yielding, versatile handle for creating a library of heterobifunctional linkers . This group can be efficiently activated (e.g., to a mesylate or tosylate) and subsequently displaced with a wide variety of nucleophiles, enabling the introduction of azides, alkynes, thiols, or other functional groups . This makes Boc-NH-PEG4 an invaluable starting material for laboratories that require custom, on-demand synthesis of specialized PEG linkers with high purity and controlled functionality.

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